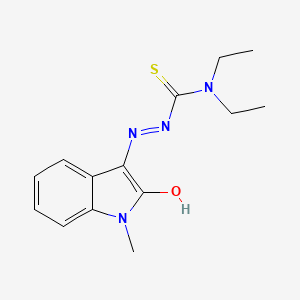

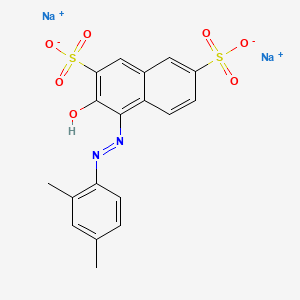

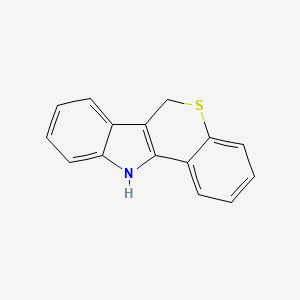

PD 146176

科学研究应用

NSC168807拥有广泛的科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

PD 146176 is a specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki value of 197 nM and an IC50 value of 0.54 μM in rabbit reticulocytes . It does not affect other lipoxygenases such as 5-LOX and 12-LOX, nor does it impact cyclooxygenases COX-1 and COX-2 . This compound interacts with the 15-LOX enzyme, blocking its activity and thereby inhibiting the synthesis of eicosanoids, which are signaling molecules involved in inflammation and other cellular processes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In melanoma cells, it induces cell cycle arrest in the G1 phase and increases caspase 3/7 activity, leading to apoptosis . Additionally, this compound stimulates autophagy in aged triple transgenic mice, reversing cognitive impairment, brain amyloidosis, and tau pathology . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound inhibits the 15-LOX enzyme, preventing the formation of neuroprotectin D1 (NPD1) and other eicosanoids . This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases and atherosclerosis . This compound also promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins, thereby maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. In vitro studies have shown that the compound maintains its inhibitory effects on 15-LOX activity over time . In vivo studies in aged triple transgenic mice have revealed that this compound can reverse cognitive impairment and reduce amyloid beta levels and tau pathology after 12 weeks of treatment . These findings suggest that this compound has long-term beneficial effects on cellular function and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In triple transgenic mice, a dosage of 80 mg/kg administered over 12 weeks significantly reduced amyloid beta levels, tau pathology, and increased synaptic integrity and autophagy activation . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined to balance efficacy and safety.

Metabolic Pathways

This compound is involved in the metabolic pathways related to eicosanoid synthesis. By inhibiting 15-LOX, it reduces the production of pro-inflammatory eicosanoids and promotes the formation of anti-inflammatory lipid mediators . This modulation of metabolic pathways helps in reducing oxidative stress and inflammation, contributing to its therapeutic potential in neurodegenerative diseases and atherosclerosis.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its lipophilic nature . It accumulates in tissues where 15-LOX is highly expressed, such as the brain and arterial walls . This selective distribution enhances its therapeutic efficacy while minimizing off-target effects.

Subcellular Localization

This compound localizes to specific subcellular compartments where 15-LOX is active, such as the cytoplasm and peroxisomes . This localization is crucial for its inhibitory action on 15-LOX and its subsequent effects on eicosanoid synthesis and autophagy. The compound’s ability to target these compartments ensures its effectiveness in modulating cellular processes and maintaining cellular homeostasis.

准备方法

NSC168807的合成涉及多个步骤,从市售原料开始。合成路线通常包括通过一系列缩合和环化反应形成核心结构。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜(DMSO)和乙醇,最终产物通过重结晶或色谱法纯化 .

NSC168807的工业生产方法尚未广泛记载,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。这包括使用自动化反应器和连续流系统以确保一致的质量和产量。

化学反应分析

NSC168807会发生各种化学反应,主要集中在其与15-脂氧合酶的相互作用。 该化合物充当非竞争性抑制剂,与酶结合并阻止其活性 . 这些反应中常用的试剂包括DMSO和乙醇,它们用于溶解化合物以进行体外和体内研究 .

NSC168807抑制15-脂氧合酶形成的主要产物是减少脂类信号分子的生成,例如13-HODE(13-羟基十八碳二烯酸) .

相似化合物的比较

属性

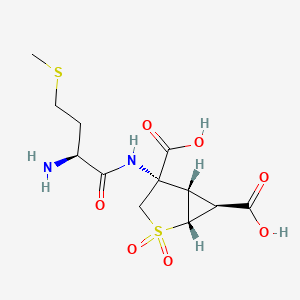

IUPAC Name |

6,11-dihydrothiochromeno[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961205 | |

| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-26-9 | |

| Record name | PD 146176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,3-b]indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-146176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PD146176?

A1: PD146176 is a highly selective inhibitor of arachidonate 15-lipoxygenase (ALOX15), particularly the 15-lipoxygenase-1 (15-LOX-1) isoform. [, , , , , ]

Q2: How does PD146176 affect the ALOX15 pathway?

A2: By inhibiting ALOX15, PD146176 reduces the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-S-hydroxyoctadecadienoic acid (13-HODE), key metabolites of arachidonic acid and linoleic acid, respectively. [, , , , ]

Q3: What are the downstream effects of ALOX15 inhibition by PD146176?

A3: The effects are diverse and depend on the cell type and context. Some observed effects include:

- Reduced oxidative stress and lipid peroxidation in human spermatozoa: This suggests a potential role in addressing male infertility linked to oxidative stress. []

- Modulation of inflammatory responses in various models: This includes influencing macrophage phenotype in a murine model of ureteral obstruction [] and decreasing tumor necrosis factor-alpha and 15-HETE production in sulfur mustard-induced cell death. []

- Impact on amyloid beta precursor protein (APP) metabolism: PD146176 was shown to reduce Aβ formation by modulating the BACE proteolytic cascade, highlighting potential in Alzheimer’s disease research. [, ]

Q4: Are there any paradoxical effects observed with PD146176 on eicosanoid biosynthesis?

A4: Yes, short-term incubations with PD146176 in the B16F10 mouse melanoma cell line have shown paradoxical effects on eicosanoid biosynthesis, warranting further investigation. []

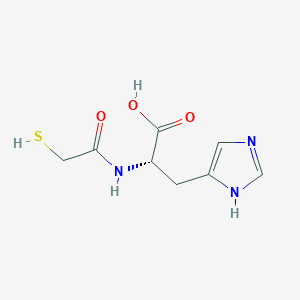

Q5: What is the molecular formula and weight of PD146176?

A5: The molecular formula of PD146176 is C16H11NS and its molecular weight is 253.34 g/mol. []

Q6: Is there information available on the material compatibility and stability of PD146176 under various conditions?

A6: Current research primarily focuses on PD146176's biological activity. More detailed studies are needed to assess its material compatibility, stability under various conditions, and suitability for specific applications.

Q7: Does PD146176 exhibit any catalytic properties?

A7: PD146176 is primarily recognized as an enzyme inhibitor. Its catalytic properties, if any, require further investigation.

Q8: Have computational methods been employed to study PD146176?

A8: While computational studies are not extensively reported in the provided research, they represent a valuable avenue for exploring PD146176's interactions with ALOX15 and potentially guiding the design of more potent and selective inhibitors.

Q9: What is known about the stability and formulation strategies for PD146176?

A9: Research primarily focuses on PD146176's in vitro and in vivo activity. Further studies are needed to assess its stability under various conditions and develop optimal formulations to improve its stability, solubility, and bioavailability for potential therapeutic applications.

Q10: What in vitro models have been used to investigate the efficacy of PD146176?

A10: Several in vitro models have been employed, including:

- Human spermatozoa exposed to oxidative stress []

- Mouse melanoma cell line B16F10 []

- Human colon cancer HCA-7 cells []

- Mouse colon cancer MC38 cells []

- Human prostate cancer cell line PC-3 []

- Rheumatoid arthritis synovial fibroblasts (RASF) []

- Human bronchial epithelial cells []

- Murine RAW 264.7 cells and peritoneal macrophages []

- CHO and N2A cells expressing human amyloid beta precursor protein (APP) [, ]

Q11: What in vivo models have been used to study PD146176?

A11: In vivo studies have been conducted in:

- Mouse model of unilateral ureteral obstruction []

- Athymic nude mice bearing human prostate cancer xenografts []

- Adjuvant-induced arthritis model in mice []

- Rat models of gastric protection and ischemia-reperfusion-induced gastric mucosal damage [, ]

- Mouse model of respiratory syncytial virus (RSV) infection []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。